チカルシリンナトリウム

概要

説明

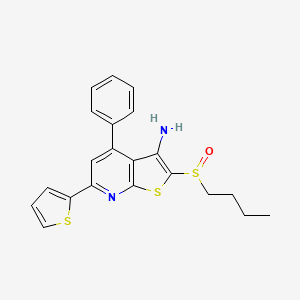

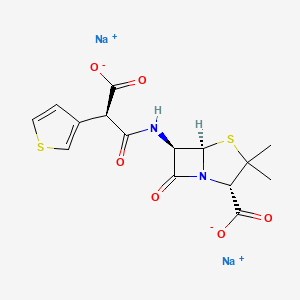

チカルシリンナトリウムは、カルボキシペニシリン系に属する半合成ペニシリン系抗生物質です。 主に、グラム陰性菌、特に緑膿菌やプロテウス菌による感染症の治療に使用されます . チカルシリンナトリウムは、その広域スペクトル殺菌活性が知られており、しばしばβ-ラクタマーゼ阻害剤と組み合わせて使用され、その効果を高めます .

2. 製法

合成経路と反応条件: チカルシリンナトリウムの調製には、いくつかの段階が含まれます。まず、3-チオフェンマロン酸が、トリエチルアミンの存在下でピバロイルクロリドと反応して、混合酸無水物を生成します。この中間体は、次に6-アミノペニシラン酸(6-APA)と反応して、チカルシリン酸を生成します。 最後に、チカルシリン酸は、イソオクト酸ナトリウムと反応させることによってチカルシリンナトリウムに変換されます .

工業生産方法: チカルシリンナトリウムの工業生産は、通常、上記のような合成経路に従います。このプロセスには、高収率と高純度を確保するために、反応条件を慎重に制御することが含まれます。 環境に優しい試薬や溶媒の使用が強調され、環境への影響を最小限に抑えています .

3. 化学反応の解析

反応の種類: チカルシリンナトリウムは、さまざまな化学反応を起こし、その中には以下のようなものがあります。

酸化: チカルシリンナトリウムは、特定の条件下で酸化される可能性があり、分解生成物の形成につながります。

還元: 還元反応はそれほど多くありませんが、特定の条件下では起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホキシドやスルホンが生成されることがあります .

4. 科学研究への応用

チカルシリンナトリウムは、科学研究において幅広い用途を持っています。

科学的研究の応用

Ticarcillin sodium has a wide range of applications in scientific research:

作用機序

チカルシリンナトリウムは、細菌細胞壁合成中のペプチドグリカン架橋を阻害することにより、その効果を発揮します。 この阻害は、細菌の分裂を阻止し、細胞死をもたらします . 主要な分子標的は、ペニシリン結合タンパク質であり、細胞壁合成に不可欠です .

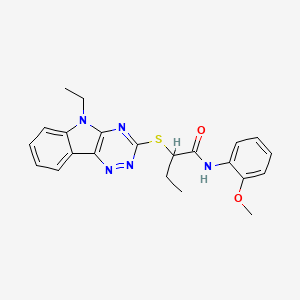

類似化合物:

カルベニシリン: 構造と機能は似ていますが、緑膿菌に対する活性は低い.

ピペラシリン: より広域スペクトル活性を示す別のカルボキシペニシリン.

メズロシリン: チカルシリンに似ていますが、薬物動態が異なります.

独自性: チカルシリンナトリウムは、緑膿菌に対する高い活性和β-ラクタマーゼ阻害剤との併用による耐性克服のために独特です . その広域スペクトル活性と重症感染症の治療における有効性は、臨床現場における貴重な抗生物質となっています .

生化学分析

Biochemical Properties

Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly peptidoglycan transpeptidases, which are essential for the cross-linking of peptidoglycan chains during cell wall synthesis . By binding to these enzymes, ticarcillin disodium prevents the formation of cross-links, leading to weakened cell walls and ultimately, bacterial cell death .

Cellular Effects

Ticarcillin disodium exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell lysis . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death . In addition, ticarcillin disodium can influence the expression of genes related to cell wall synthesis and stress responses in bacteria .

Molecular Mechanism

The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins, particularly peptidoglycan transpeptidases . This binding inhibits the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity . As a result, the bacteria are unable to maintain their cell wall structure, leading to cell lysis and death . Ticarcillin disodium’s beta-lactam ring is crucial for its binding to these enzymes, and its susceptibility to beta-lactamases can lead to antibiotic resistance in some bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ticarcillin disodium can change over time. The stability of ticarcillin disodium is influenced by factors such as temperature and pH . It is highly soluble in water but should be dissolved immediately before use to prevent degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with ticarcillin disodium showing consistent bactericidal activity over extended periods .

Dosage Effects in Animal Models

The effects of ticarcillin disodium vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, with higher doses leading to increased bactericidal activity but also a higher risk of toxicity .

Metabolic Pathways

Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . It does not have biologically active metabolites, and the majority of the administered dose is excreted unchanged in the urine . The metabolic pathways involve interactions with enzymes such as beta-lactamases, which can degrade ticarcillin disodium and reduce its efficacy .

Transport and Distribution

Ticarcillin disodium is well-distributed within the body, with significant penetration into tissues and fluids such as bile and pleural fluid . It is moderately bound to serum proteins, with approximately 45% of the drug being protein-bound . This distribution allows ticarcillin disodium to reach various sites of infection and exert its bactericidal effects .

Subcellular Localization

The subcellular localization of ticarcillin disodium is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins . This localization is crucial for its activity, as it allows ticarcillin disodium to inhibit cell wall synthesis effectively . The presence of a beta-lactam ring facilitates its targeting to these specific enzymes, ensuring its bactericidal action .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ticarcillin sodium involves several steps. Initially, 3-thiophene malonic acid reacts with pivaloyl chloride in the presence of triethylamine to form a mixed anhydride. This intermediate then reacts with 6-aminopenicillanic acid (6-APA) to produce ticarcillin acid. Finally, ticarcillin acid is converted to ticarcillin sodium by reacting with sodium iso-octoate .

Industrial Production Methods: Industrial production of ticarcillin sodium typically follows the synthetic route mentioned above. The process involves careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize environmental impact .

化学反応の分析

Types of Reactions: Ticarcillin sodium undergoes various chemical reactions, including:

Oxidation: Ticarcillin sodium can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Ticarcillin sodium can undergo substitution reactions, particularly involving the β-lactam ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones .

類似化合物との比較

Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.

Piperacillin: Another carboxypenicillin with a broader spectrum of activity.

Mezlocillin: Similar to ticarcillin but with different pharmacokinetic properties.

Uniqueness: Ticarcillin sodium is unique due to its high activity against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors to overcome resistance . Its broad-spectrum activity and effectiveness in treating severe infections make it a valuable antibiotic in clinical settings .

特性

CAS番号 |

4697-14-7 |

|---|---|

分子式 |

C15H16N2NaO6S2 |

分子量 |

407.4 g/mol |

IUPAC名 |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7?,8-,9+,12-;/m1./s1 |

InChIキー |

GOPQWXUCPMVVFP-PXPFBOJMSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

29457-07-6 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Ticarcillin disodium?

A: Ticarcillin disodium is a semi-synthetic penicillin antibiotic that acts as a mechanism-based inhibitor of transpeptidases, enzymes crucial for bacterial cell wall synthesis. [] Specifically, it targets the penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. [] By binding to PBPs, Ticarcillin disodium prevents the cross-linking of peptidoglycan strands, ultimately leading to bacterial cell lysis and death. []

Q2: What is the role of Clavulanate potassium when combined with Ticarcillin disodium?

A: Clavulanate potassium is a beta-lactamase inhibitor often combined with Ticarcillin disodium to enhance its effectiveness. [, , , , ] Many bacteria produce beta-lactamase enzymes that can break down beta-lactam antibiotics like Ticarcillin. [, ] Clavulanate potassium inactivates these enzymes, protecting Ticarcillin disodium from degradation and expanding its spectrum of activity against beta-lactamase-producing bacteria. [, , , , ]

Q3: What is the molecular formula and weight of Ticarcillin disodium?

A3: While the provided research articles focus on practical applications and do not explicitly state the molecular formula or weight of Ticarcillin disodium, these details can be readily found in chemical databases and resources like PubChem.

Q4: How stable is Ticarcillin disodium in intravenous solutions?

A: Ticarcillin disodium exhibits varying stability in different intravenous solutions and storage conditions. Studies have investigated its stability in 0.9% sodium chloride injection [, ], 5% dextrose injection [], and AutoDose Infusion System bags. [] Specific details regarding storage temperatures and duration can be found within the cited research papers. [, ]

Q5: Are there specific formulation strategies to enhance the stability of Ticarcillin disodium?

A: The research highlights the use of disodium ethylenediaminetetraacetic acid (EDTA), sodium sulfite, and glycine in Ticarcillin disodium and Clavulanate potassium compositions to improve stability, particularly for injectable formulations. [] This combination demonstrates a synergistic effect, enhancing the overall stability of the composition. []

Q6: How is Ticarcillin disodium administered, and what factors influence its pharmacokinetic profile?

A: Ticarcillin disodium is typically administered intravenously. [, , ] Research in foals demonstrated that age significantly influences the pharmacokinetics of both Ticarcillin and Clavulanate. [] Specifically, younger foals exhibited immature renal excretion mechanisms, leading to lower clearance and wider distribution of Ticarcillin. []

Q7: What types of infections has Ticarcillin disodium been investigated for in clinical studies?

A7: Ticarcillin disodium, often in combination with Clavulanate potassium, has been studied in various clinical settings for treating infections, including:

- Postpartum endometritis: [, , , , ] Studies compared its efficacy to other treatment options like Clindamycin/Gentamicin.

- Gynecologic infections: [, , , , , ] These studies included pelvic inflammatory disease, salpingitis, and tuboovarian abscesses.

- Penetrating abdominal trauma: [, ] Research examined its use in polymicrobial infections associated with abdominal trauma.

- Skin and soft tissue infections: [, ] Studies assessed its effectiveness in managing these infections, including those in diabetic patients.

Q8: Have any instances of Ticarcillin resistance been reported?

A: While Ticarcillin disodium is effective against a broad spectrum of bacteria, resistance has been reported. [] A study investigated the use of Ticarcillin-Clavulanate in treating infections caused by Ticarcillin-resistant microorganisms. [] The research examined the clinical and microbiological outcomes, as well as the potential for the development of resistance during therapy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。